3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone
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Overview
Description
The compound belongs to a class of chemicals that include piperazine, 1,4-diazepane, and related heterocyclic structures, which are often explored for their biological activities and potential applications in drug development. These compounds are characterized by their unique molecular scaffolding, which allows for diverse chemical reactions and interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including cycloaddition, reductive opening of lactone-bridged adducts, and molecular simplification strategies from more complex bicyclic systems. For example, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, as potential substance P antagonists, involves cycloaddition followed by reductive opening of the adducts (Wu et al., 2000). Similarly, the generation of 1,4-diazepane annulated beta-lactams from 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones highlights a method for synthesizing piperazine and 1,4-diazepane derivatives (Van Brabandt et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a variety of functional groups and stereochemical arrangements that can influence their biological activity. The synthesis and study of compounds like 1,4-diazabicyclo[4.3.0]nonan-9-ones and their piperazine derivatives reveal the importance of specific substituents and molecular simplification in maintaining or enhancing nootropic activity (Manetti et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of compounds containing piperazine and 1,4-diazepane structures often involves interactions with various biological targets. For instance, the synthesis of σ receptor ligands based on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) derivatives showcases the exploration of chemical modifications to improve biological relevance and reduce lipophilicity for potential therapeutic applications (Abate et al., 2011).
properties
IUPAC Name |
3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2/c29-22(27-12-5-11-26(14-15-27)20-7-2-1-3-8-20)16-21-23(30)25-10-13-28(21)18-19-6-4-9-24-17-19/h4,6,9,17,20-21H,1-3,5,7-8,10-16,18H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCTZVLAUVPAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCN(CC2)C(=O)CC3C(=O)NCCN3CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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